4-Chloro-3-isopropoxyaniline
Overview
Description
4-Chloro-3-isopropoxyaniline (4-CI) is an important organic compound in the field of chemistry, with a wide range of applications in various scientific research areas. 4-CI is a versatile compound which can be used to synthesize a variety of compounds, and can be used as a starting material for the synthesis of many other compounds. 4-CI is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.
Scientific Research Applications
Supramolecular Structure Analysis
4-Chloro-3-isopropoxyaniline shares structural similarities with compounds such as 4-(4′-Iodo)phenoxyaniline, which have been studied for their supramolecular structures. A study by Dey and Desiraju (2004) compared the crystal structures of various phenoxyanilines, including chloro derivatives, providing insights into their isomorphism and molecular arrangements in different conditions (Dey & Desiraju, 2004).
Environmental and Microbial Research
Research on closely related compounds like 2-chloro-4-nitroaniline, used in agriculture and industry, has revealed its environmental impact. A study by Duc (2019) demonstrated the anaerobic degradation of these compounds by specific microbial strains, offering potential bioremediation strategies for environments contaminated with similar chloroaniline compounds (Duc, 2019).
Spectroscopic Analysis and Ab Initio Calculations
The vibrational modes and molecular geometry of similar compounds like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline have been studied through Fourier transform infrared and FT-Raman spectral analysis. Arjunan and Mohan (2008) conducted such a study, offering a basis for understanding the physical and chemical properties of this compound (Arjunan & Mohan, 2008).
Synthesis and Antioxidant Activities
The synthesis of novel compounds from derivatives like 4-chloro-3-methylaniline has been explored, with a focus on their antioxidant activities. Topçu et al. (2021) synthesized novel compounds and evaluated their antioxidant potential, which can be relevant for this compound in similar applications (Topçu et al., 2021).
Aerobic Degradation Pathways
Aerobic degradation pathways for compounds like 2-chloro-4-nitroaniline, which are structurally similar to this compound, have been identified, offering insights into their environmental impact and potential biodegradation. Khan et al. (2013) elucidated these pathways, demonstrating the role of specific bacterial strains in breaking down such compounds (Khan et al., 2013).
Properties
IUPAC Name |
4-chloro-3-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZBEHUXMWTNTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512216 | |
Record name | 4-Chloro-3-[(propan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76464-54-5 | |
Record name | 4-Chloro-3-[(propan-2-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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